molecular formula C19H15FN2O2 B12574685 N-(4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide CAS No. 642084-87-5

N-(4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide

Cat. No.: B12574685
CAS No.: 642084-87-5
M. Wt: 322.3 g/mol
InChI Key: DDBBQWKRTHWBTD-UHFFFAOYSA-N
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Description

N-(4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzamide core with a fluoro-substituted phenyl ring and a pyridinylmethoxy group, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide typically involves multiple steps, including the formation of the benzamide core and the introduction of the fluoro and pyridinylmethoxy substituents. Common synthetic routes may involve:

    Formation of the Benzamide Core: This can be achieved through the reaction of a suitable amine with a benzoyl chloride derivative under basic conditions.

    Introduction of the Fluoro Group: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Pyridinylmethoxy Group: This step may involve the reaction of a pyridine derivative with a suitable alkylating agent, followed by coupling with the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro and pyridinylmethoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-Fluoro-4-{[3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]oxy}phenyl)carbamoyl]-2-(4-fluorophenyl)acetamide
  • 4-(4-Methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)phenyl]benzamide

Uniqueness

N-(4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both a fluoro group and a pyridinylmethoxy group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

642084-87-5

Molecular Formula

C19H15FN2O2

Molecular Weight

322.3 g/mol

IUPAC Name

N-[4-fluoro-3-(pyridin-3-yloxymethyl)phenyl]benzamide

InChI

InChI=1S/C19H15FN2O2/c20-18-9-8-16(22-19(23)14-5-2-1-3-6-14)11-15(18)13-24-17-7-4-10-21-12-17/h1-12H,13H2,(H,22,23)

InChI Key

DDBBQWKRTHWBTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)COC3=CN=CC=C3

Origin of Product

United States

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